molecular formula C11H14ClNO2S B2554464 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide CAS No. 1396801-42-5

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide

Cat. No.: B2554464
CAS No.: 1396801-42-5
M. Wt: 259.75
InChI Key: KRHQVUZOVRRQED-UHFFFAOYSA-N
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Description

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and the presence of the cyclopropyl and hydroxypropyl moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-10-4-3-9(16-10)11(15)13-6-5-8(14)7-1-2-7/h3-4,7-8,14H,1-2,5-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHQVUZOVRRQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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